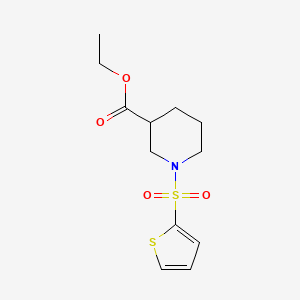

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Thiophene derivatives often exhibit significant pharmacological activities. Researchers have explored the potential of this compound as a drug candidate due to its unique structure and sulfur-containing moiety . Investigations into its biological activity, mechanism of action, and potential therapeutic applications are ongoing.

- Thiophenes find extensive use in material science, particularly in organic electronics. Their π-conjugated systems make them suitable for organic semiconductors, light-emitting diodes (OLEDs), and solar cells. Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate could contribute to the development of novel materials with tailored electronic properties .

- Thiophene derivatives have been investigated as corrosion inhibitors. Their ability to form protective films on metal surfaces makes them valuable in preventing corrosion. Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate might exhibit similar properties, contributing to corrosion-resistant coatings .

- The sulfur atom in thiophenes allows them to coordinate with transition metals. Researchers explore their potential as ligands in coordination complexes. Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate could serve as a building block for novel metal-organic frameworks or catalytic systems .

- Thiophenes serve as versatile intermediates in organic synthesis. Their functionalization allows access to diverse chemical structures. Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate, as an acetylenic precursor, may enable efficient routes to substituted thiophenes .

- Innovative approaches have emerged for regioselective synthesis of substituted thiophenes. Heterocyclization of functionalized alkynes, such as the S-containing precursor in our compound, provides a direct and atom-economical route to thiophene derivatives .

Pharmacology and Medicinal Chemistry

Material Science and Organic Electronics

Corrosion Inhibition

Coordination Chemistry

Organic Synthesis Intermediates

Regioselective Synthesis

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 1-thiophen-2-ylsulfonylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-2-17-12(14)10-5-3-7-13(9-10)19(15,16)11-6-4-8-18-11/h4,6,8,10H,2-3,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXCRELKLXMEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2440855.png)

![2-[3-(2,2-Difluoroethoxy)piperidin-1-yl]acetic acid;hydrochloride](/img/structure/B2440857.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide](/img/structure/B2440869.png)